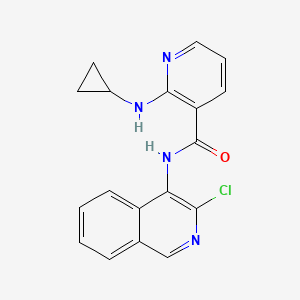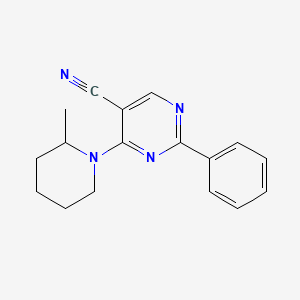
2-Ethoxy-7-nitroacridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-7-nitroacridin-4-amine is a chemical compound with the molecular formula C15H13N3O3. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, material science, and photophysics . Acridine derivatives have been actively researched for their potential therapeutic properties, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections .
Méthodes De Préparation
The synthesis of 2-Ethoxy-7-nitroacridin-4-amine typically involves the nitration of 2-ethoxyacridin-4-amine. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 7-position of the acridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
2-Ethoxy-7-nitroacridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroacridone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of 2-ethoxy-7-aminoacridin-4-amine.
Applications De Recherche Scientifique
2-Ethoxy-7-nitroacridin-4-amine has several scientific research applications:
Medicine: Acridine derivatives, including this compound, are investigated for their antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The primary mechanism of action of 2-Ethoxy-7-nitroacridin-4-amine involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting the activity of enzymes such as topoisomerases that are essential for DNA replication and transcription . This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by preventing DNA replication .
Comparaison Avec Des Composés Similaires
2-Ethoxy-7-nitroacridin-4-amine can be compared with other acridine derivatives such as:
Quinacrine: Known for its antimalarial and anticancer properties, quinacrine also intercalates into DNA but has a different substitution pattern on the acridine ring.
Amsacrine: Another anticancer agent that inhibits topoisomerase II, amsacrine has a methanesulfonamide group instead of the nitro group found in this compound.
Propriétés
Formule moléculaire |
C15H13N3O3 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
2-ethoxy-7-nitroacridin-4-amine |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-12-7-10-5-9-6-11(18(19)20)3-4-14(9)17-15(10)13(16)8-12/h3-8H,2,16H2,1H3 |
Clé InChI |
BVYQKJUFMFNOJQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C2C(=C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B15213336.png)
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)



![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)






![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate](/img/structure/B15213424.png)
![4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride](/img/structure/B15213429.png)
